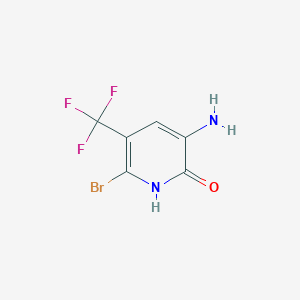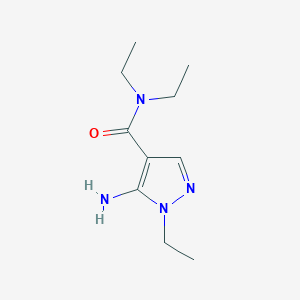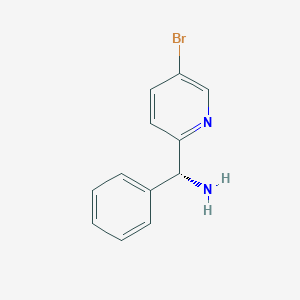![molecular formula C15H23N5 B11731967 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731967.png)
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and an ethyl group attached to the pyrazole rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. For example, cyclopentanone can be reacted with hydrazine hydrate in the presence of an acid catalyst to form 1-cyclopentyl-3-methyl-1H-pyrazole.
-
Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form 1-ethyl-1H-pyrazole.
-
N-Methylation: : The final step involves the N-methylation of the pyrazole ring. This can be done by reacting the pyrazole derivative with formaldehyde and a reducing agent like sodium borohydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the pyrazole ring to form dihydropyrazoles.
-
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace the existing substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Pyrazole N-oxides
Reduction Products: Dihydropyrazoles
Substitution Products: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
-
Biology: : The compound has potential biological activity and is studied for its effects on various biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
-
Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-cyclopentyl-3-methyl-1H-pyrazole
- 1-ethyl-1H-pyrazole
- N-methyl-1H-pyrazole
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its combination of substituents on the pyrazole rings. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, while the ethyl group may influence its solubility and stability.
Propriétés
Formule moléculaire |
C15H23N5 |
|---|---|
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-3-19-11-14(9-17-19)16-8-13-10-20(18-12(13)2)15-6-4-5-7-15/h9-11,15-16H,3-8H2,1-2H3 |
Clé InChI |
LRNZGYRSQRVCKX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CN(N=C2C)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)





![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)
